molecular formula C14H20O9 B043012 Koaburaside CAS No. 41653-73-0

Koaburaside

Cat. No.: B043012
CAS No.: 41653-73-0
M. Wt: 332.3 g/mol
InChI Key: SWHCKWOYUSDWOF-RGCYKPLRSA-N
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Description

Koaburaside is a phenolic glycoside compound isolated from the plant Lindera obtusiloba. It is known for its antihistamine, antioxidant, and anti-inflammatory properties. The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .

Mechanism of Action

Target of Action

Koaburaside is a natural compound that primarily targets histamine release and the expressions of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells . These targets play a crucial role in the body’s immune response, particularly in inflammation and allergic reactions.

Mode of Action

This compound interacts with its targets by inhibiting the release of histamine and suppressing the expressions of IL-6 and TNF-α . This interaction results in the reduction of inflammation and allergic reactions in the body.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can modulate the body’s immune response, particularly in the context of inflammation and allergic reactions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and allergic reactions. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can alleviate symptoms associated with these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Koaburaside can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from the plant material. Chemical synthesis of this compound involves the glycosylation of 4-hydroxy-3,5-dimethoxyphenol with a suitable glycosyl donor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from Lindera obtusiloba due to the complexity of its chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Koaburaside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Koaburaside has several scientific research applications, including:

    Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential use in treating allergic reactions and inflammatory diseases.

    Industry: Used in the development of natural antioxidant products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Koaburaside is unique due to its combination of antioxidant, anti-inflammatory, and antihistamine properties. Unlike syringic acid and synaptic acid, this compound also exhibits significant anti-allergic inflammatory activities, making it a versatile compound for various applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHCKWOYUSDWOF-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045650
Record name Koaburaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41653-73-0
Record name Koaburaside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41653-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Koaburaside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Koaburaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KOABURASIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Koaburaside is a phenolic glycoside found in various plant species, including Lindera obtusiloba [], Eurycorymbus cavaleriei [], Aeschynanthus bracteatus [], and many others. It is often found alongside other phenolic compounds and lignans.

ANone: While the provided research papers do not always explicitly state the molecular formula and weight, this compound's structure is consistently identified as 2,6-dimethoxy-4-hydroxyphenyl-β-D-glucopyranoside. Based on this, we can deduce:

  • Spectroscopic Data: The research relies heavily on NMR (1H, 13C, COSY, HMQC, HMBC) [, , ] and MS [] for structural elucidation. Specific peak assignments are detailed within the individual papers.

ANone: this compound has demonstrated several noteworthy activities:

  • Anti-allergic inflammatory activity: In a study on human mast cells, this compound suppressed histamine release and showed potential for mitigating allergic inflammatory responses [].
  • Antioxidant activity: It exhibited antioxidant activity in a DPPH free radical scavenging assay [, ].
  • α-glucosidase inhibitory activity: this compound showed moderate inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels [].

A: Research suggests that this compound inhibits histamine release from mast cells, which are key players in allergic reactions []. Furthermore, it can attenuate the gene expression of pro-inflammatory cytokines TNF-α and IL-6 in human mast cells, further contributing to its anti-allergic inflammatory properties [].

ANone: While more research is needed, studies highlight its potential in the following areas:

  • Allergic diseases: Its ability to inhibit histamine release and pro-inflammatory cytokine production suggests potential for treating allergic rhinitis, atopic dermatitis, and asthma [].
  • Diabetes management: The moderate α-glucosidase inhibitory activity indicates possible applications in managing blood sugar levels in type 2 diabetes [].

A: Although no dedicated SAR studies are cited within the provided research, one study observed that this compound, along with two other phenolic glycosides, 2,6-dimethoxy-4-hydroxyphenyl-1-O-ß-D- glucopyranoside and (6-hydroxyphenyl)-1-O-β-D-glucopyranoside, were more effective at suppressing histamine release from mast cells than gallic acid, a known anti-inflammatory agent []. This finding suggests that the specific structural features of these phenolic glycosides, including this compound, are important for their anti-allergic inflammatory activity.

ANone: Researchers frequently utilize a combination of chromatography and spectroscopy methods:

  • Chromatography: Isolation often involves silica gel column chromatography, Sephadex LH-20, and RP silica gel [, , ]. HPLC is used for both isolation and analysis [, ].
  • Spectroscopy: Structural elucidation heavily relies on NMR (1D and 2D) and mass spectrometry techniques (HRESIMS) [, , ].

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